1H-benzimidazole-2-thiol
Overview
Description
1H-Benzimidazole-2-thiol is a heterocyclic aromatic compound that features a benzene ring fused to an imidazole ring with a thiol group at the second position. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry. It is used as a sensitive reagent and rubber accelerator for the determination of metals such as gold, bismuth, cadmium, cobalt, mercury, nickel, lead, thallium, and zinc .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-2-thiol can be synthesized through several methods. One common approach involves the reaction of benzene-1,2-diamine with carbon disulfide in the presence of a base such as potassium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as nanocrystalline magnesium oxide have been employed to improve the synthesis process .
Chemical Reactions Analysis
1H-Benzimidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form benzimidazole derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzimidazole derivatives
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products:
- Disulfides, sulfonic acids, substituted benzimidazoles.
Scientific Research Applications
1H-Benzimidazole-2-thiol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-benzimidazole-2-thiol varies depending on its application:
Antimicrobial and Antiparasitic Activity: The compound disrupts the cellular processes of microorganisms and parasites, leading to their death.
Antioxidant Activity: Acts as a radical scavenger, neutralizing free radicals and preventing oxidative damage to cells and tissues.
Corrosion Inhibition: Adsorbs onto metal surfaces, forming a protective film that prevents corrosion by blocking the active sites and reducing the rate of electrochemical reactions.
Comparison with Similar Compounds
1H-Benzimidazole-2-thiol is unique due to its thiol group, which imparts distinct chemical reactivity and biological activity. Similar compounds include:
1H-Benzimidazole: Lacks the thiol group and has different chemical properties and applications.
2-Mercaptobenzimidazole: Similar structure but with a mercapto group at the second position, used as a corrosion inhibitor and in rubber processing.
5,6-Dimethylbenzimidazole: A degradation product of vitamin B12, with applications in biochemistry and medicine.
These compounds share some similarities but differ in their specific functional groups and resulting properties, making this compound a unique and valuable compound in various fields.
Properties
IUPAC Name |
1H-benzimidazole-2-thiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMYGUUIMTVXNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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